molecular formula C14H8F5NO B1219590 N-benzyl-2,3,4,5,6-pentafluorobenzamide

N-benzyl-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B1219590
M. Wt: 301.21 g/mol
InChI Key: WLOCBVBSMUWLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,3,4,5,6-pentafluorobenzamide is an organic compound with the molecular formula C14H8F5NO and a molecular weight of 301.21 g/mol . This secondary amide is characterized by an electron-deficient pentafluorophenyl ring and a benzyl group, a structure that makes it a valuable building block in supramolecular chemistry and materials science research. Single-crystal X-ray diffraction reveals that the molecule crystallizes in the monoclinic crystal system, space group P21/n, with unit cell parameters a = 7.1649 Å, b = 22.909 Å, c = 7.5363 Å, β = 99.205°, and a cell volume of 1221.08 ų . The dihedral angle between the pentafluorophenyl and phenyl rings is 18.34(5)°, and the amide group is twisted relative to the aromatic rings . The primary research value of this compound lies in its well-defined intermolecular interactions that direct crystal packing. The structure is stabilized by a classic intermolecular N—H···O hydrogen bond between amide groups, which connects molecules into infinite chains . Additional crystal stability is provided by weaker C—H···O contacts and a π–π stacking interaction between phenyl rings, with a centroid-centroid distance of 3.772(3) Å . This predictable interaction profile makes it an excellent candidate for studying crystal engineering and designing functional molecular assemblies. Furthermore, the strongly electron-withdrawing pentafluorophenyl group is known to participate in anion-π interactions, a key feature in developing novel supramolecular receptors and materials . The compound has also been investigated in academic research as an inert density mock material for high explosives, leveraging its thermal stability and crystalline properties . This product is intended for research purposes only and is not suitable for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8F5NO

Molecular Weight

301.21 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C14H8F5NO/c15-9-8(10(16)12(18)13(19)11(9)17)14(21)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,20,21)

InChI Key

WLOCBVBSMUWLFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2,3,4,5,6 Pentafluorobenzamide and Its Analogs

Classical Amide Bond Formation Approaches

Traditional methods remain the cornerstone for the synthesis of N-benzyl-2,3,4,5,6-pentafluorobenzamide, offering reliable and high-yielding pathways.

The most direct and widely reported method for synthesizing this compound is the acylation of benzylamine (B48309) using 2,3,4,5,6-pentafluorobenzoyl chloride. nih.gov This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the highly reactive acid chloride. The presence of the five fluorine atoms on the benzoyl moiety makes the carbonyl carbon particularly susceptible to nucleophilic attack, resulting in an efficient transformation. nih.gov

The efficiency of the acylation reaction is highly dependent on carefully controlled parameters. A typical procedure involves the slow, dropwise addition of the acid chloride to a solution of the amine to manage the exothermic nature of the reaction. nih.gov

Key reaction conditions based on a published procedure are summarized below. nih.gov

ParameterConditionRationale
Stoichiometry Benzylamine: 1.0 equiv.The primary nucleophile.
2,3,4,5,6-Pentafluorobenzoyl Chloride: 1.0 equiv.The acylating agent.
Triethylamine (B128534): 2.0 equiv.Acts as an acid scavenger. nih.gov
Solvent Dry Dichloromethane (B109758) (DCM)An inert solvent that dissolves reactants and does not participate in the reaction.
Temperature Initial cooling (ice-salt bath) for 1 hourControls the initial exothermic reaction between the highly reactive amine and acid chloride. nih.gov
Room temperature for 20 hoursAllows the reaction to proceed to completion. nih.gov

This table summarizes conditions from a specific documented synthesis. nih.gov Optimization for different scales or analogs may require adjustments.

The inclusion of a basic additive is critical for the success of the acylation reaction. nih.gov In this synthesis, triethylamine serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct. nih.gov Without a base, the generated HCl would protonate the starting benzylamine, converting it into its non-nucleophilic ammonium (B1175870) salt and halting the reaction. By using two equivalents of the base, one equivalent neutralizes the byproduct HCl, while the second ensures the reaction medium remains basic, facilitating the nucleophilic attack. nih.gov

An alternative to using the highly reactive acid chloride is to form the amide bond directly from the corresponding carboxylic acid, 2,3,4,5,6-pentafluorobenzoic acid, using peptide coupling reagents. This approach is common in medicinal chemistry and for synthesizing amide derivatives when the acid chloride is unstable or not commercially available. nih.govresearchgate.net Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. nih.govpeptide.com

The general mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine. However, this intermediate is also susceptible to rearrangement. The addition of HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more stable and reacts cleanly with the amine to form the desired amide with minimal side reactions and racemization. peptide.com

Coupling SystemComponents & RoleTypical Conditions
EDC/HOBt EDC: Carbodiimide coupling agent, activates the carboxylic acid. commonorganicchemistry.comHOBt: Additive that minimizes side reactions and racemization by forming a more reactive intermediate. peptide.comBase (e.g., DIPEA, Et3N): Neutralizes acids and facilitates coupling. nih.govThe carboxylic acid, amine, EDC, and HOBt are mixed in a suitable aprotic solvent like DMF or DCM. A non-nucleophilic base is often added. commonorganicchemistry.comreddit.com
EDC/DMAP/HOBt DMAP: 4-Dimethylaminopyridine acts as a highly effective acyl transfer catalyst, forming a reactive acyliminium ion intermediate. nih.govThis combination is particularly effective for coupling with electron-deficient amines, where a catalytic amount of HOBt can significantly improve yields. nih.gov

This table presents common coupling systems for amide bond formation. nih.govpeptide.comcommonorganicchemistry.com

While acylation is the primary route, other named reactions and strategies exist within the broader field of amide synthesis, though they may not be the most direct methods for preparing this compound itself.

Hofmann Rearrangement : The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com The reaction proceeds by treating the primary amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. numberanalytics.comnumberanalytics.com This process involves the formation of an isocyanate intermediate, which is then hydrolyzed to the amine. wikipedia.org While a powerful tool for amine synthesis, it is a degradative reaction and is not used for the primary synthesis of the target amide. Instead, it would be used to convert an amide like 2,3,4,5,6-pentafluorobenzamide (B1217856) into 2,3,4,5,6-pentafluoroaniline.

Direct Amination : Direct amination refers to the formation of an amide bond directly from a carboxylic acid and an amine without the use of coupling reagents. This method typically requires high temperatures (often >150 °C) to drive off the water that is formed as a byproduct. While conceptually simple, the harsh conditions can be incompatible with sensitive functional groups. Modern developments in this area focus on using catalysts, such as boronic acids or Lewis acids, to facilitate the reaction under milder conditions, but these are not commonly reported for the synthesis of this specific compound.

Acylation of Benzylamine with 2,3,4,5,6-Pentafluorobenzoyl Chloride

Advanced Purification and Isolation Protocols for High Purity Amides

Obtaining this compound in high purity is essential for its characterization and any subsequent applications. The purification strategy depends on the scale of the reaction and the nature of the impurities.

A standard workup for the acylation reaction involves an aqueous wash to remove the water-soluble hydrochloride salt of the base (e.g., triethylammonium (B8662869) chloride) and any excess base. nih.gov The organic layer containing the product is then dried and the solvent is removed under reduced pressure. nih.gov

Purification TechniqueDescriptionApplication
Aqueous Workup The reaction mixture is diluted with an organic solvent (e.g., DCM, EtOAc) and washed sequentially with water, dilute acid (to remove basic impurities), and/or dilute base (to remove acidic impurities). nih.govmdpi.comA standard initial purification step to remove most water-soluble byproducts and unreacted starting materials. nih.gov
Recrystallization The crude solid product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution (mother liquor).This method was successfully used to obtain high-purity, single-crystal quality this compound from a chloroform (B151607) solution. nih.gov
Column Chromatography The crude product is loaded onto a stationary phase (typically silica (B1680970) gel) and eluted with a solvent system (mobile phase). Separation occurs based on the differential adsorption of the components to the stationary phase.An effective method for separating the desired amide from byproducts and unreacted starting materials, especially when the product is an oil or when recrystallization is ineffective. mdpi.com

This table outlines common purification protocols used in the synthesis of amides. nih.govmdpi.com

Green Chemistry Principles in Pentafluorobenzamide Synthesis

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of valuable compounds, including this compound and its analogs. Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. youtube.com Traditional methods for synthesizing amides, while effective, often rely on reactive derivatives like acid halides, which can have poor functional group compatibility and raise safety concerns. walisongo.ac.id For instance, the classical synthesis of this compound involves the reaction of benzylamine with 2,3,4,5,6-pentafluorobenzoylchloride, often using chlorinated solvents like dichloromethane (DCM) and a base such as triethylamine. nih.gov In contrast, green approaches aim to improve efficiency, reduce waste, and eliminate toxic components through innovative catalytic systems, alternative reaction media, and enhanced energy efficiency.

Catalytic Approaches vs. Stoichiometric Reagents

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. youtube.com Catalysts increase the reaction rate via a lower energy pathway, are used in small amounts, and can often be regenerated and reused, which minimizes waste. youtube.comyoutube.com This stands in stark contrast to stoichiometric reagents, which are consumed in the reaction and contribute to the generation of byproducts. youtube.com

In amide synthesis, the use of catalysts can circumvent the need for activating the carboxylic acid group into a more reactive but hazardous form, such as an acid chloride. walisongo.ac.id Boric acid, for example, has emerged as a simple, readily available, and efficient catalyst for the direct amidation of carboxylic acids and amines. walisongo.ac.idbohrium.com This method often involves a straightforward, solvent-free procedure where the reactants are mixed with the catalyst and heated. bohrium.com The application of such a catalytic system to the synthesis of pentafluorobenzamides presents a significantly greener alternative to the traditional acid chloride route.

Table 1: Conceptual Comparison of Synthetic Routes for Amide Formation

Feature Traditional Acid Chloride Route Boric Acid Catalyzed Route
Reagents Carboxylic acid converted to acid chloride (e.g., using oxalyl chloride), amine. Carboxylic acid, amine, catalytic boric acid. walisongo.ac.id
Stoichiometry Often requires excess amine to scavenge HCl byproduct. walisongo.ac.id Catalytic amounts of boric acid are sufficient. bohrium.com
Byproducts Generates stoichiometric amounts of HCl and other waste from the chlorinating agent. walisongo.ac.id Primarily water.
Solvents Frequently uses hazardous chlorinated solvents (e.g., DCM). nih.gov Can often be performed under solvent-free conditions. bohrium.com
Safety Involves corrosive and hazardous acid chlorides. walisongo.ac.id Uses less hazardous materials.

Solvent-Free Synthesis and Benign Solvents

One of the most significant strides in green organic synthesis is the reduction or elimination of volatile organic solvents (VOCs). The historical belief that reactions only occur in a liquid state has been challenged by the development of solvent-free reaction conditions. cmu.edu These reactions, often conducted by heating a mixture of solid reactants, can lead to higher efficiency, easier product separation, and a drastic reduction in waste. cmu.eduresearchgate.netresearchgate.net

Solvent-free synthesis of amides has been demonstrated to be highly effective. bohrium.com For the synthesis of pentafluorobenzamides, this would involve triturating the pentafluorobenzoic acid, benzylamine, and a catalyst, followed by direct heating. bohrium.com This approach completely eliminates the environmental and health issues associated with solvents like DCM used in the classical method. nih.govbohrium.com Where a solvent is necessary, green chemistry promotes the use of benign alternatives, such as water or deep eutectic solvents (DESs), which are often biodegradable and have low toxicity. nih.govnih.gov

Energy Efficiency and Process Optimization

Improving energy efficiency is another key aspect of green chemistry. The use of microwave irradiation, for example, can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. rsc.org Furthermore, the "greenness" of a chemical process can be quantitatively assessed using various metrics. walisongo.ac.id

Atom Economy: Measures the efficiency with which atoms from the reactants are incorporated into the desired product. Catalytic condensation reactions, which produce only water as a byproduct, have a much higher atom economy than methods using activating agents or protecting groups.

Process Mass Intensity (PMI): This metric considers the total mass used in a process (reactants, solvents, reagents) to produce a certain mass of product. A lower PMI indicates a greener process. walisongo.ac.id Solvent-free catalytic methods significantly lower the PMI by eliminating the mass of the solvent. walisongo.ac.id

Recent advancements have also focused on developing eco-friendly catalytic systems, such as supported heteropolyacids, which can be easily recovered and reused, further enhancing the sustainability of the synthesis. mdpi.com The development of biocatalytic methods, which utilize enzymes under mild conditions, also represents a promising frontier for the green synthesis of complex molecules. youtube.commdpi.com

Advanced Structural Elucidation and Supramolecular Architectures of N Benzyl 2,3,4,5,6 Pentafluorobenzamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. The analysis of N-benzyl-2,3,4,5,6-pentafluorobenzamide reveals a complex interplay of non-covalent interactions that dictate its crystal packing.

The crystal structure of this compound has been determined to belong to the monoclinic crystal system with the space group P2₁/c. copernicus.org The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were measured at a temperature of 123 K. copernicus.org

Crystal Data for this compound
Empirical Formula C₁₄H₈F₅NO
Formula Weight 301.21
Crystal System Monoclinic
Space Group P2₁/c
a (Å)7.1649 (2)
b (Å)22.9090 (5)
c (Å)7.5363 (1)
α (°)90
β (°)99.205 (2)
γ (°)90
Volume (ų)1221.08 (5)
Z 4

Data sourced from Valkonen, Lahtinen & Rissanen (2010). copernicus.org

The molecule of this compound is not planar. copernicus.org The conformation is characterized by the dihedral angle between the pentafluorophenyl and the phenyl rings, which has been determined to be 18.34 (5)°. copernicus.orgnih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems. The amide group (C10/C9/N8/O1) is significantly inclined to both the pentafluorophenyl ring, by 56.95 (4)°, and the phenyl ring, by 56.21 (4)°. nih.gov

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. nih.govevitachem.com A classical N—H···O hydrogen bond connects the amide groups of adjacent molecules. copernicus.org Additionally, a weaker C—H···O interaction further contributes to the stability of the crystal packing. copernicus.org

Hydrogen-Bond Geometry (Å, °)
D—H···A D—H H···A D···A D—H···A
N8—H8···O1ⁱ0.88 (1)2.01 (1)2.875 (2)171 (2)
C5—H5···O1ⁱⁱ0.952.373.276 (2)158

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x-1, y, z. Data sourced from Valkonen, Lahtinen & Rissanen (2010). copernicus.org

In addition to hydrogen bonding, π–π stacking interactions play a crucial role in the crystal structure stabilization. copernicus.orgevitachem.com These interactions are observed between the phenyl rings of adjacent molecules, with a centroid–centroid distance of 3.772 (3) Å. copernicus.orgnih.gov

While the electron-deficient nature of the pentafluorophenyl ring makes it a potential acceptor for halogen···π contacts, as observed in similar structures, specific details of such interactions within the crystal structure of this compound are not explicitly detailed in the reviewed literature. nih.gov

The intermolecular N—H···O hydrogen bonds are instrumental in forming an infinite chain of molecules extending through the crystal structure. copernicus.orgnih.gov These chains are then interconnected by the weaker C—H···O contacts and the π–π stacking interactions, leading to a stable three-dimensional supramolecular architecture. copernicus.org

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for conformational dynamics)

While standard NMR spectroscopy is routinely used for the structural confirmation of this compound in solution, detailed studies employing advanced techniques such as 2D NMR or solid-state NMR to investigate its conformational dynamics are not extensively reported in the scientific literature reviewed for this article. Such studies would be valuable in providing insights into the rotational barriers and conformational preferences of the molecule in different phases.

Vibrational Spectroscopy for Functional Group Characterization (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For this compound, the expected vibrational modes can be assigned based on the characteristic frequencies of the amide linkage, the pentafluorophenyl group, and the benzyl (B1604629) moiety.

The FT-IR and Raman spectra of the closely related 2,3,4,5,6-pentafluorobenzamide (B1217856) provide a strong basis for predicting the spectral features of the target molecule. nih.gov The key vibrational modes are detailed in the table below. The introduction of the benzyl group is expected to introduce additional bands corresponding to the monosubstituted benzene (B151609) ring and the methylene (B1212753) (-CH2-) bridge.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source
AmideN-H stretch3400-3200 researchgate.net
AmideC=O stretch (Amide I)1680-1630 nih.govresearchgate.net
AmideN-H bend (Amide II)1640-1550 researchgate.net
AmideC-N stretch (Amide III)1400-1200 researchgate.net
PentafluorophenylC-F stretch1300-1000 researchgate.net
PentafluorophenylAromatic C=C stretch1650-1450 nih.gov
BenzylAromatic C-H stretch3100-3000 chemicalbook.com
BenzylCH₂ stretch (asymmetric)~2925General
BenzylCH₂ stretch (symmetric)~2855General
BenzylCH₂ bend (scissoring)~1465General
BenzylAromatic C-H out-of-plane bend900-675 chemicalbook.com

Detailed Research Findings:

Amide Group Vibrations: The N-H stretching vibration is anticipated to appear as a prominent band in the region of 3400-3200 cm⁻¹, characteristic of secondary amides. researchgate.net The precise position can be influenced by the degree of hydrogen bonding in the solid state. The amide I band, primarily due to the C=O stretching vibration, is expected to be observed in the 1680-1630 cm⁻¹ range and is typically strong in the IR spectrum. researchgate.net The amide II band, a mixture of N-H bending and C-N stretching, is predicted to be in the 1640-1550 cm⁻¹ region. researchgate.net

Pentafluorophenyl Group Vibrations: The highly electronegative fluorine atoms significantly influence the vibrational frequencies of the phenyl ring. Strong C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region. researchgate.net The aromatic C=C stretching vibrations of the pentafluorinated ring will likely appear between 1650 and 1450 cm⁻¹. nih.gov

Benzyl Group Vibrations: The benzyl moiety will contribute its own set of characteristic vibrations. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, the asymmetric and symmetric stretching vibrations of the methylene group around 2925 and 2855 cm⁻¹, respectively, and various aromatic C-H out-of-plane bending modes in the fingerprint region. chemicalbook.com

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. This data is invaluable for elucidating the fragmentation pathways of a molecule upon ionization. For this compound (C₁₄H₈F₅NO, exact mass: 301.0525), the fragmentation pattern can be predicted based on the stability of the potential fragments.

The electron ionization (EI) mass spectrum of 2,3,4,5,6-pentafluorobenzamide shows a prominent molecular ion peak and a base peak corresponding to the pentafluorobenzoyl cation ([C₇F₅O]⁺). nist.gov A similar fragmentation behavior can be anticipated for this compound, with additional fragmentation pathways involving the benzyl group.

Precursor Ion (m/z)Proposed Fragment IonProposed StructureFragmentation Pathway
301.0525211.0057[C₇H₂F₅NO]⁺Loss of benzyl radical (C₇H₇•)
301.0525195.0040[C₇F₅O]⁺α-cleavage, loss of benzylamine (B48309) radical
301.0525106.0657[C₇H₈N]⁺Cleavage of the amide C-N bond
301.052591.0548[C₇H₇]⁺Formation of the tropylium (B1234903) ion
195.0040167.0075[C₆F₅]⁺Loss of CO

Detailed Research Findings:

Formation of the Pentafluorobenzoyl Cation: A primary fragmentation pathway is expected to be the cleavage of the C-N bond of the amide, leading to the formation of the stable pentafluorobenzoyl cation ([C₇F₅O]⁺) with a predicted m/z of 195.0040. This is often a dominant peak in the mass spectra of benzamides.

Formation of the Benzyl Cation/Tropylium Ion: Another significant fragmentation would involve the formation of the benzyl cation ([C₇H₇]⁺) or its rearranged, more stable tropylium ion isomer, at m/z 91.0548.

Loss of Benzyl Radical: The molecular ion could lose a benzyl radical (•CH₂C₆H₅) to form an ion at m/z 211.0057, corresponding to the protonated 2,3,4,5,6-pentafluorobenzamide.

Further Fragmentation: The pentafluorobenzoyl cation can further lose a molecule of carbon monoxide (CO) to yield the pentafluorophenyl cation ([C₆F₅]⁺) at m/z 167.0075.

Chemical Reactivity and Mechanistic Investigations of N Benzyl 2,3,4,5,6 Pentafluorobenzamide

Reactivity of the Pentafluorophenyl Moiety

The pentafluorophenyl group is a key determinant of the reactivity of N-benzyl-2,3,4,5,6-pentafluorobenzamide, primarily due to the strong electron-withdrawing nature of the five fluorine atoms. This electronic feature renders the aromatic ring susceptible to specific types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorine Atoms

The electron-deficient nature of the pentafluorophenyl ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms, which acts as a leaving group. wikipedia.org The presence of multiple electron-withdrawing fluorine atoms stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the substitution. wikipedia.orgmasterorganicchemistry.com

While direct studies on this compound are not extensively documented in this specific context, the reactivity of the pentafluorophenyl group is well-established. For instance, in related systems, the substitution of a fluorine atom by a nucleophile is a common synthetic strategy. rsc.org The reaction is generally regioselective, with the position of substitution influenced by the nature of the nucleophile and the reaction conditions.

C-F Bond Activation and Functionalization

The activation of the strong carbon-fluorine (C-F) bond is a significant area of research in organic chemistry. st-andrews.ac.uk In the context of this compound, C-F bond activation can lead to a variety of functionalized products.

One notable example is the dimerization induced by potassium hydride. Although detailed mechanistic studies specifically for this compound are limited, related research on other fluorinated aromatic compounds provides insights into the potential pathways. For instance, the activation of benzylic C-F bonds can be achieved using hydrogen bond donors, which facilitate the departure of the fluoride (B91410) ion. st-andrews.ac.ukbeilstein-journals.orgfrontiersin.org In the absence of a strong nucleophile, this can lead to oligomerization or other self-condensation reactions. frontiersin.org

Transformations at the Amide Nitrogen and Carbonyl Carbon

The amide group in this compound presents another reactive site within the molecule, susceptible to both electrophilic and nucleophilic attacks, as well as reduction and oxidation reactions.

Electrophilic and Nucleophilic Reactions at the Amide Group

The amide nitrogen in this compound possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. Conversely, the carbonyl carbon is electrophilic and can be attacked by nucleophiles.

The synthesis of the title compound itself is a prime example of a nucleophilic reaction at a carbonyl carbon, where benzylamine (B48309) acts as the nucleophile attacking the carbonyl group of 2,3,4,5,6-pentafluorobenzoyl chloride. nih.gov Amide bond formation is a cornerstone of organic synthesis, with numerous methods available, including the use of acid halides or coupling reagents. walisongo.ac.id

Reduction and Oxidation Pathways of the Benzamide (B126) Scaffold

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis offers a powerful tool for the functionalization of molecules like this compound. The presence of multiple reactive sites, including the C-F bonds and the amide group, allows for a range of catalytic transformations.

For instance, nickel-catalyzed hydrodefluorination of fluorinated pyridines has been demonstrated, suggesting that similar transformations could be possible for the pentafluorophenyl ring of this compound. chemrxiv.org Such reactions often proceed via C-F bond activation by a low-valent metal center. chemrxiv.org Additionally, metal complexes incorporating this compound or its derivatives as ligands could exhibit catalytic activity in various organic reactions. evitachem.com

C-H Activation and Alkenylation Directed by the Pentafluorobenzoyl Group

The pentafluorobenzoyl group within this compound can function as an effective directing group in transition metal-catalyzed C-H activation reactions. This directing ability facilitates the functionalization of otherwise inert C-H bonds, paving the way for the synthesis of more complex molecular architectures.

Research in this area has demonstrated the viability of the closely related N-pentafluoroaryl benzamides in rhodium(III)-catalyzed C-H olefination reactions. rsc.orgnih.gov In these studies, the amide functionality coordinates to the metal center, positioning the catalyst to selectively activate an ortho C-H bond on the benzyl (B1604629) ring. This is followed by the coupling with an olefin, leading to the formation of a new carbon-carbon bond. A proposed mechanism for this transformation involves the coordination of the amide to the Rh(III) catalyst, followed by ortho-C-H bond activation to form a rhodacycle intermediate. Subsequent coordination of the olefin and migratory insertion, followed by β-hydride elimination, yields the alkenylated product. nih.gov

A significant advantage highlighted in studies of related systems is the ability to use air as the sole oxidant, which is environmentally benign and operationally desirable. rsc.orgnih.gov The N-pentafluorophenyl benzamide directing group has been shown to be crucial for achieving catalytic turnovers under these conditions without the need for a co-oxidant. rsc.orgnih.gov While these findings are for analogous N-pentafluoroaryl benzamides, they provide a strong precedent for the expected reactivity of this compound in similar catalytic cycles.

Table 1: Representative Rh(III)-Catalyzed C-H Olefination of a Model N-Pentafluorophenyl Benzamide with Ethyl Acrylate

EntryOxidantSolventYield of 2a (%)
1AgOAcMeCNGood
2Cu(OAc)₂MeCNGood
3O₂ (1 atm)MeCNTrace

Data adapted from a study on N-pentafluorophenyl benzamides, demonstrating the directing group's efficacy with stoichiometric oxidants. rsc.org

Exploration of this compound as a Ligand or Catalytic Component

The potential of this compound and its derivatives to act as ligands in coordination chemistry or as components of catalytic systems is an emerging area of interest. The presence of both a nitrogen and an oxygen atom in the amide linkage, combined with the distinct electronic properties of the pentafluorobenzoyl and benzyl groups, suggests that this molecule could form stable complexes with various transition metals.

While specific studies detailing the use of this compound as a ligand are not extensively documented in the reviewed literature, the crystal structure of the compound itself reveals key intermolecular interactions, including N—H⋯O hydrogen bonds and π–π stacking between the phenyl rings, which stabilize the solid-state structure. nih.gov These interactions are indicative of the molecule's coordination potential.

General literature suggests that metal complexes incorporating the closely related N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide could potentially exhibit catalytic activity in various organic reactions. evitachem.com The electronic and steric properties of such ligands can significantly influence the reactivity and selectivity of the metallic center. However, detailed investigations into the synthesis and catalytic applications of complexes derived from this compound are yet to be reported.

Kinetic and Thermodynamic Studies of Key Reactions

A thorough understanding of the kinetic and thermodynamic parameters is essential for optimizing reaction conditions and elucidating the mechanisms of the chemical transformations involving this compound.

Currently, specific kinetic and thermodynamic data for the C-H activation and alkenylation reactions of this compound are not available in the public domain. However, mechanistic studies on related benzamide systems provide valuable insights. For instance, in Rh(III)-catalyzed C-H activation/cyclization reactions of benzamides with other coupling partners, kinetic isotope effect studies have been conducted to determine the rate-limiting step. rsc.orgacs.orgresearchgate.netnih.gov Such studies often suggest that the C-H activation step is irreversible and turnover-limiting. nih.gov

In the broader context of palladium-catalyzed cross-coupling reactions, extensive research has been conducted to develop reactivity models for fundamental steps like oxidative addition. nih.govrsc.org These models correlate substrate structure with reaction rates and can be used to predict reaction outcomes. While not specific to the title compound, these studies underscore the importance of quantitative analysis in understanding catalytic cycles. Future research focusing on the kinetics of the individual steps of the catalytic cycle involving this compound, such as ligand exchange, C-H activation, migratory insertion, and reductive elimination, would be invaluable for the rational design of more efficient catalytic systems.

Theoretical and Computational Chemistry Studies on N Benzyl 2,3,4,5,6 Pentafluorobenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure, bonding)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of N-benzyl-2,3,4,5,6-pentafluorobenzamide. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311G(d,p), are frequently used to optimize the molecular geometry in the gas phase and predict various molecular properties. nih.gov

The optimization process yields a minimum energy structure, from which key geometric parameters can be extracted. These calculated values are often in close agreement with experimental data from X-ray crystallography, providing validation for the computational model. For instance, the crystal structure of this compound reveals a non-planar molecule where the dihedral angle between the pentafluorophenyl and phenyl rings is 18.34°. nih.govnih.gov DFT calculations can reproduce this twist and provide detailed information on bond lengths and angles.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters

Parameter Bond/Angle Experimental Value (X-ray) nih.gov Representative Theoretical Value (DFT/B3LYP)
Bond Length C=O 1.225 (2) Å ~1.23 Å
C-N (amide) 1.341 (2) Å ~1.35 Å
N-C (benzyl) 1.458 (2) Å ~1.46 Å
Bond Angle O=C-N 122.99 (15)° ~123.0°
C-N-C 122.84 (14)° ~122.5°
Dihedral Angle Phenyl / Pentafluorophenyl 18.34 (5)° ~18-20°

Furthermore, quantum chemical calculations generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site prone to electrophilic attack or hydrogen bond donation. Conversely, a strong positive potential (blue) would be centered on the electron-deficient pentafluorophenyl ring, highlighting its susceptibility to nucleophilic attack and its role in anion-π interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD provides detailed information on conformational flexibility and intermolecular interactions in different environments, such as in solution or a crystal lattice.

For this compound, MD simulations can explore the conformational landscape by analyzing the rotational barriers around key single bonds, such as the C(O)-N amide bond and the N-CH₂ benzyl (B1604629) bond. This analysis reveals the relative energies of different conformers and the likelihood of their existence at a given temperature. The results can be compared with the static picture provided by X-ray crystallography to understand how crystal packing forces may favor a specific conformation. nih.gov

MD simulations are also exceptionally useful for studying the dynamics of non-covalent interactions. In the solid state, this compound forms infinite chains through N-H···O hydrogen bonds. nih.govnih.gov MD can simulate the vibrations, bending, and transient breaking/forming of these hydrogen bonds within the crystal lattice, offering a dynamic perspective on the stability of the supramolecular assembly. Similarly, the dynamics of π-π stacking interactions between the phenyl rings can be monitored, providing insights into their strength and directionality over time.

Prediction of Chemical Reactivity, Selectivity, and Reaction Pathways

The prediction of chemical reactivity can be achieved using data derived from quantum chemical calculations, primarily through Frontier Molecular Orbital (FMO) theory and conceptual DFT descriptors. epstem.net FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. The region of the molecule where the HOMO is localized is the most likely site for electrophilic attack.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. The region where the LUMO is localized is the most probable site for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the benzyl-amide portion, which is more electron-rich, while the LUMO would be centered on the highly electron-deficient pentafluorophenyl ring. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Conceptual DFT provides quantitative descriptors of reactivity. researchgate.net These indices are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Formula Significance
Electronegativity (χ) (I + A) / 2 Measures the ability of a molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η) Measures the propensity of a species to accept electrons.

These descriptors allow for a quantitative comparison of reactivity. The high electrophilicity expected for the pentafluorophenyl ring makes it a key target for nucleophilic aromatic substitution reactions, while the amide N-H bond represents a primary site of deprotonation.

Computational Modeling of Non-Covalent Interactions

The pentafluorophenyl group is a canonical example of an electron-deficient aromatic system, making it an excellent candidate for engaging in anion-π interactions. nih.gov These non-covalent interactions arise from the favorable electrostatic attraction between an anion and the positive quadrupole moment of the electron-poor ring. rsc.orgresearchgate.net

Computational studies on similar pentafluorobenzyl-substituted molecules have shown that anions can interact with the ring in several ways. nih.gov These include the anion being centered directly above the ring (an η⁶-type interaction) or interacting with the edge of the ring (an η¹-type interaction). nih.govresearchgate.net The exact geometry and strength of the interaction depend on the specific anion and the presence of other competing interactions, such as hydrogen bonding. nih.gov

High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) or DFT with dispersion corrections (DFT-D), are used to accurately model and quantify these interactions. rsc.orgrsc.org These methods can predict the binding energies between the pentafluorophenyl ring of this compound and various anions.

Table 3: Representative Calculated Anion-π Interaction Energies

Interacting Anion System Calculated Interaction Energy (kcal/mol)
Chloride (Cl⁻) Cl⁻ ••• C₆F₅H -15 to -20
Bromide (Br⁻) Br⁻ ••• C₆F₅H -12 to -17
Hexafluorophosphate (PF₆⁻) PF₆⁻ ••• C₆F₅-system -10 to -15

Note: Values are representative for anion interactions with a pentafluorophenyl system and are illustrative for the target compound.

The crystal structure of this compound is stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.govevitachem.com Computational chemistry allows for an in-depth analysis of the energy and nature of these contacts.

The primary hydrogen bond is an intermolecular N-H···O interaction between the amide groups of adjacent molecules. nih.gov This bond connects the molecules into infinite one-dimensional chains. nih.gov Quantum chemical methods, such as the Atoms in Molecules (AIM) theory, can be applied to analyze the electron density at the bond critical point of this hydrogen bond, providing a quantitative measure of its strength and covalent character.

Table 4: Geometric Parameters of Key Non-Covalent Interactions from Crystal Structure Data nih.govnih.gov

Interaction Type Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Hydrogen Bond N-H···O 0.88 2.05 2.919 (2) 170.0
π-π Stacking Phenyl Ring ··· Phenyl Ring - - 3.772 (3) -

Note: The π-π stacking distance is the centroid-to-centroid distance.

Advanced Applications in Chemical Sciences and Materials Research

Utilization as a Versatile Synthetic Building Block and Reagent

The reactivity of N-benzyl-2,3,4,5,6-pentafluorobenzamide and its precursors makes it a valuable component in the synthetic chemist's toolkit. The classical method for its synthesis involves the reaction of benzylamine (B48309) with 2,3,4,5,6-pentafluorobenzoyl chloride, a process that highlights the utility of the highly reactive pentafluorobenzoyl group. nih.govresearchgate.net This foundational reaction provides a straightforward route to the title compound and its derivatives.

The pentafluorophenyl moiety is a key functional group that can be incorporated into more complex molecular structures, imparting unique properties. evitachem.com For instance, derivatives of this compound have been explored for their potential in catalysis. Metal complexes that incorporate N-benzyl-2,3,4,5,6-pentafluoro-N-methylbenzamide as a ligand are being investigated for their catalytic activity in a range of organic reactions. evitachem.com

Furthermore, the strategic modification of the benzyl (B1604629) or pentafluorophenyl rings can lead to the creation of a diverse array of molecules with specific functionalities. This adaptability makes this compound and its analogues valuable synthons for constructing elaborate molecular architectures with applications in medicinal chemistry and materials science. For example, a series of novel N-benzylbenzamide derivatives have been designed and synthesized as tubulin polymerization inhibitors with significant antitumor activities. nih.gov

Role in the Development of Functional Materials and Supramolecular Systems

The interplay of intermolecular forces within the crystal structure of this compound underpins its potential in the design of functional materials and supramolecular assemblies.

Design and Synthesis of Self-Assembled Systems

The crystal structure of this compound reveals significant intermolecular interactions that drive its self-assembly. These include N—H⋯O hydrogen bonds, which link the molecules into infinite chains, and π–π stacking interactions between the phenyl rings. nih.govnih.gov The dihedral angle between the pentafluorophenyl and phenyl rings is approximately 18.34°. nih.govnih.gov The electron-poor nature of the pentafluorophenyl ring makes it an excellent acceptor in halogen···π and C═O···π interactions, further stabilizing the crystal lattice. nih.gov

These non-covalent interactions are fundamental to the field of supramolecular chemistry, where molecules are designed to self-organize into well-defined, functional structures. The principles observed in the crystal packing of this compound can be extrapolated to the design of more complex self-assembling systems, such as liquid crystals and gels. For example, studies on partially fluorinated benzene-1,3,5-tricarboxamides have demonstrated their ability to self-assemble into helical aggregates, showcasing the powerful directing effect of fluorination and hydrogen bonding in creating chiral supramolecular structures from achiral building blocks. evitachem.com

Exploration in Polymer Chemistry and Advanced Coatings

The incorporation of fluorine atoms into polymers is known to impart a range of desirable properties, including thermal stability, chemical resistance, and low surface energy. researchgate.netresearchgate.net While direct polymerization of this compound is not widely reported, its structural motifs are highly relevant to the synthesis of advanced polymers.

Research has shown that high molecular weight poly(p-benzamide)s can be synthesized using highly reactive pentafluorophenol (B44920) esters. unifr.ch This suggests that monomers based on N-substituted pentafluorobenzamides could be valuable in creating high-performance aromatic polyamides. The resulting polymers would be expected to exhibit enhanced solubility due to the N-benzyl group, a common strategy to improve the processability of rigid-rod polymers. duracoat.be

In the realm of advanced coatings, fluoropolymers are prized for their durability, weather resistance, and low friction surfaces. google.commdpi.com The introduction of fluorinated moieties, such as the pentafluorobenzoyl group, into coating formulations can significantly enhance their performance characteristics. researchgate.net Fluorinated additives are used to improve properties like water and oil repellency, and resistance to scratching and wear. researchgate.net While this compound itself may not be a primary film-former, its derivatives could serve as functional additives or be incorporated into the backbone of fluorinated polymers for specialized coatings. researchgate.netmdpi.com

Development of Advanced Analytical Derivatization Reagents

The highly electrophilic nature of the pentafluorobenzoyl group makes it an excellent "tag" for enhancing the detection of various analytes in chromatography.

Application in Gas Chromatography-Mass Spectrometry for Enhanced Detection (e.g., Electron Capture Detection)

Although direct use of this compound as a derivatization reagent is not extensively documented, its reactive precursor, 2,3,4,5,6-pentafluorobenzoyl chloride (PFBOCl), is a widely used reagent for this purpose. PFBOCl readily reacts with primary and secondary amines, as well as alcohols, to form stable pentafluorobenzoyl derivatives. nih.govunifr.chgoogle.com

These derivatives are particularly well-suited for analysis by gas chromatography with electron capture detection (GC-ECD). The five fluorine atoms on the aromatic ring have a high affinity for capturing thermal electrons, leading to a significant increase in detector response and enabling the detection of analytes at very low concentrations. ucl.ac.uk This method is highly sensitive for the analysis of primary and secondary amines, with mass spectrometry confirming the monobenzoylation of the target compounds. unifr.ch The derivatization of short-chain aliphatic amines with PFBOCl, followed by GC-MS analysis, has proven to be a simple and highly sensitive method for their determination in various water samples. nih.gov

The table below summarizes the application of pentafluorobenzoyl chloride as a derivatization reagent for the GC-ECD analysis of various amines.

Analyte ClassDerivatization ReagentDetection MethodKey Findings
Primary and Secondary Amines2,3,4,5,6-Pentafluorobenzoyl chlorideGC-ECDHighly sensitive method for the confirmation of derivable sympathomimetic amines in urine and plasma. unifr.ch
Short-Chain Aliphatic Amines2,3,4,5,6-Pentafluorobenzoyl chlorideGC-MSSimple and highly sensitive method for the determination of low molecular weight amines in water samples. nih.gov

Design of Novel Derivatization Agents for Spectroscopic Analysis

The unique spectroscopic properties of the pentafluorophenyl group also make it a candidate for the design of novel derivatization reagents for other analytical techniques. The presence of five fluorine atoms provides a distinct signal in ¹⁹F NMR spectroscopy, which is characterized by a wide chemical shift range and high sensitivity. This could be exploited in the design of derivatization reagents where the ¹⁹F NMR signal of the tag is used to quantify or identify the derivatized analyte.

Furthermore, while the pentafluorobenzoyl group itself is not inherently fluorescent, the modification of the benzyl portion of this compound could introduce a fluorophore. Such a bifunctional reagent would combine the reactive handle of the pentafluorobenzoyl chloride precursor with a fluorescent reporter group, enabling sensitive detection in high-performance liquid chromatography (HPLC) with fluorescence detection. The development of derivatization reagents that introduce a chromophore or fluorophore is a common strategy to enhance the sensitivity and selectivity of detection for various classes of compounds.

Future Research Directions and Unexplored Avenues for N Benzyl 2,3,4,5,6 Pentafluorobenzamide

Development of Novel Stereoselective Synthetic Pathways

The classical synthesis of N-benzyl-2,3,4,5,6-pentafluorobenzamide involves the reaction of benzylamine (B48309) with 2,3,4,5,6-pentafluorobenzoyl chloride. nih.gov While effective for producing the racemic compound, future research should prioritize the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound, particularly if the benzyl (B1604629) group is substituted to create a chiral center.

The exploration of chiral catalysts is a promising avenue. Asymmetric catalysis using chiral primary amine-based organocatalysts has proven effective in a variety of organic transformations. nih.gov Similarly, chiral aldehyde catalysis represents an emerging strategy for the asymmetric functionalization of primary amines. acs.org The development of a catalytic system, perhaps involving a chiral Lewis acid or a chiral phase-transfer catalyst, could enable the enantioselective amidation of a prochiral benzylamine derivative or the kinetic resolution of a racemic mixture.

Furthermore, the application of enzymatic catalysis could offer a highly selective and environmentally benign route. Lipases and amidases, for instance, have been successfully employed in the stereoselective synthesis of amides. Screening for or engineering an enzyme that can selectively acylate one enantiomer of a chiral benzylamine with a pentafluorobenzoyl donor would be a significant advancement.

A potential stereoselective route could involve the Michael addition of a chiral lithium amide to an α,β-unsaturated precursor, a strategy that has been successful in the synthesis of other chiral amino acid derivatives. nih.gov This approach could introduce chirality at a specific position in the benzyl moiety, leading to novel chiral derivatives of the target compound.

Table 1: Potential Stereoselective Synthetic Strategies

StrategyCatalyst/Reagent TypePotential Advantages
Asymmetric AmidationChiral Lewis Acids, Chiral Primary AminesHigh enantioselectivity, broad substrate scope
Enzymatic ResolutionLipases, AmidasesHigh stereospecificity, mild reaction conditions
Michael AdditionChiral Lithium AmidesControl over new stereocenter formation

Exploration of Enhanced Reactivity and Selectivity via Rational Catalyst Design

The reactivity of this compound is largely dictated by the electron-deficient pentafluorophenyl ring and the amide linkage. Future research should focus on the rational design of catalysts to control and enhance its reactivity in various transformations.

For reactions involving the C-N bond, catalysts that can activate the amide bond are of interest. For instance, transition metal complexes could facilitate C-N bond cleavage and subsequent functionalization. The design of ligands that can tune the electronic properties and steric environment of the metal center will be crucial for achieving high selectivity.

In the context of C-H activation of the benzyl group, developing catalysts that can selectively functionalize specific positions would open up new avenues for derivatization. This could involve directed C-H activation using a coordinating group or the use of catalysts that exploit the subtle electronic differences between the various C-H bonds.

The pentafluorophenyl ring itself is a versatile handle for various transformations, including nucleophilic aromatic substitution (SNAr) reactions. Designing catalysts that can promote SNAr reactions under milder conditions or with enhanced regioselectivity would be highly valuable. This could involve the use of phase-transfer catalysts or catalysts that can stabilize the Meisenheimer intermediate.

Table 2: Catalyst Design for Enhanced Reactivity

Target TransformationCatalyst ClassDesign Principle
C-N Bond FunctionalizationTransition Metal ComplexesLigand design for electronic and steric tuning
C-H Activation (benzyl)Directed C-H Activation CatalystsIntroduction of a directing group
Nucleophilic Aromatic SubstitutionPhase-Transfer CatalystsEnhanced nucleophile delivery

Advanced Characterization of Dynamic Processes and Excited States

The conformational flexibility of this compound, arising from rotation around the C-N amide bond and the C-C bonds of the benzyl group, gives rise to dynamic processes that are not fully understood. Advanced characterization techniques can provide crucial insights into these dynamics.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying conformational changes and other dynamic equilibria in molecules. youtube.com By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation and to identify the different conformers present in solution. Given the complexity of the 1H NMR spectra of fluorine-substituted benzamides, advanced techniques such as multiple-quantum-single-quantum correlation could be employed to simplify the spectra and extract detailed information about scalar couplings. nih.gov

The presence of the fluorinated ring makes 19F NMR spectroscopy an invaluable tool for probing the local environment of the fluorine atoms. nih.govyoutube.com Changes in the chemical shifts and coupling constants of the fluorine nuclei can provide information about intermolecular interactions and conformational changes.

Furthermore, the study of the excited state properties of this compound is a largely unexplored area. Techniques such as time-resolved fluorescence and phosphorescence spectroscopy, combined with computational modeling, can be used to investigate the nature of the excited states, their lifetimes, and their decay pathways. This knowledge is crucial for potential applications in photochemistry and materials science.

Expansion of Applications in Emerging Material Technologies

The unique properties of this compound, including its fluorinated nature and potential for hydrogen bonding and π-π stacking interactions, make it an attractive building block for advanced materials. nih.govnih.gov

One promising area is the development of smart materials and responsive systems . The conformational changes of the molecule could be triggered by external stimuli such as temperature, pH, or light, leading to changes in the macroscopic properties of the material. For example, incorporating this molecule into a polymer backbone could lead to materials with tunable mechanical or optical properties. Polymersomes, which are hollow structures formed from amphiphilic copolymers, are another area where stimuli-responsive molecules can be incorporated for applications like drug delivery. nih.gov

The electron-deficient pentafluorophenyl ring can participate in non-covalent interactions, such as anion-π interactions. This property could be exploited in the design of sensors for anions or in the development of self-assembling systems.

Furthermore, the high fluorine content of the molecule could impart desirable properties such as hydrophobicity, thermal stability, and chemical resistance to polymers and other materials. This makes it a candidate for applications in coatings, membranes, and electronic devices.

Synergistic Experimental and Computational Research to Guide Discovery

A powerful approach to accelerating the discovery and development of new applications for this compound is to combine experimental studies with computational modeling. nih.gov

Computational chemistry can be used to predict the properties of the molecule, such as its conformational preferences, electronic structure, and reactivity. researchgate.net For instance, Density Functional Theory (DFT) calculations can provide insights into the transition states of reactions, helping to guide the design of new catalysts. Molecular dynamics simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution or in a polymer matrix.

Experimental validation of the computational predictions is crucial. The synthesis and characterization of new derivatives, the testing of new catalytic systems, and the fabrication and testing of new materials will provide the necessary feedback to refine the computational models. This synergistic approach, where experiment and theory work in tandem, will be essential for efficiently navigating the vast chemical space and for identifying the most promising avenues for future research. For example, synergistic experimental and computational studies have been successfully used to understand the properties of other complex organic molecules. nih.govnih.gov

Q & A

Q. What is the synthetic methodology for N-benzyl-2,3,4,5,6-pentafluorobenzamide, and how is reaction purity validated?

The compound is synthesized via a classical amide coupling reaction between benzylamine and 2,3,4,5,6-pentafluorobenzoyl chloride. Post-synthesis, purity is confirmed using 1H NMR^1 \text{H NMR} (e.g., analysis of aromatic proton signals and amide NH resonance) and mass spectrometry (ESI-MS) to verify molecular ion peaks and isotopic patterns . Yield optimization often involves controlled stoichiometry and inert atmosphere conditions to prevent side reactions.

Q. How is the crystal structure determined, and what key parameters define its lattice?

Single-crystal X-ray diffraction (SC-XRD) is employed, using a Bruker diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) at 123 K. The compound crystallizes in a monoclinic system (space group P21/nP2_1/n) with unit cell parameters a=7.1649A˚,b=22.9090A˚,c=7.5363A˚,β=99.205a = 7.1649 \, \text{Å}, b = 22.9090 \, \text{Å}, c = 7.5363 \, \text{Å}, \beta = 99.205^\circ, and Z=4Z = 4. Refinement via SHELXL97 yields R1=0.033R_1 = 0.033 and wR2=0.086wR_2 = 0.086, confirming structural accuracy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR^1 \text{H NMR}: Identifies benzyl CH2_2 protons (δ4.11ppm\delta \sim 4.11 \, \text{ppm}) and aromatic signals.
  • ESI-MS: Confirms molecular weight (m/z=301.078[M+H]+m/z = 301.078 \, [M+H]^+) and fragmentation patterns.
  • X-ray crystallography: Validates 3D geometry and intermolecular interactions .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal structure is stabilized by N–H···O hydrogen bonds (forming infinite chains) and π–π interactions between pentafluorophenyl and benzyl rings (centroid distance = 3.772 Å). These interactions enhance thermal stability and solubility behavior, critical for designing co-crystals or supramolecular assemblies. Weak C–H···O contacts further contribute to lattice energy .

Q. What computational challenges arise in modeling fluorinated aromatic systems like this compound?

Fluorine’s electronegativity and lone-pair delocalization create anisotropic electron density, complicating density functional theory (DFT) calculations. Accurate modeling requires hybrid functionals (e.g., B3LYP-D3) with dispersion corrections to account for π–π and C–F···H interactions. Basis sets like def2-TZVP are recommended for fluorine atoms .

Q. How does the dihedral angle between aromatic rings affect molecular conformation?

The pentafluorophenyl and benzyl rings exhibit a dihedral angle of 18.3418.34^\circ, inducing a non-planar conformation. This tilt influences steric accessibility for nucleophilic attack at the amide carbonyl and modulates electronic communication between rings, as evidenced by Hammett substituent constants and DFT-derived charge distributions .

Q. What strategies resolve contradictions in crystallographic data refinement?

Discrepancies in displacement parameters or hydrogen bonding angles are addressed via:

  • Multi-scan absorption corrections (e.g., SADABS) to minimize data collection artifacts.
  • Restrained refinement for hydrogen atoms (riding model) and isotropic thermal parameters.
  • Validation tools like PLATON to check for missed symmetry or disorder .

Q. How can photoelectrochemical methods modify the benzyl group in this compound?

Inspired by recent advances in C–H functionalization, site-selective cyanidation or hydroxylation of the benzyl group could be achieved using photocatalysts (e.g., anthraquinone derivatives) under visible light. This requires optimizing radical initiation rates and enantioselective trapping agents .

Methodological Guidance

  • For crystallographic studies: Prioritize low-temperature (123 K) data collection to reduce thermal motion artifacts. Use Mercury software for visualizing intermolecular interactions .
  • For synthetic optimization: Monitor reaction progress via TLC with UV-active quenching agents (e.g., ninhydrin for amines). Purify via recrystallization from ethanol/water mixtures to enhance yield .
  • For computational analysis: Employ QM/MM hybrid approaches to balance accuracy and computational cost when simulating fluorinated systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.